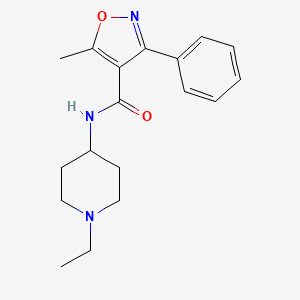
N-(1-ethyl-4-piperidinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
描述
N-(1-ethyl-4-piperidinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as etomidate, is a potent intravenous anesthetic agent that is widely used in clinical and research settings. It was first synthesized in the 1960s and has since become an important tool in the study of anesthesia and related fields.
作用机制
Etomidate acts on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for inhibiting neural activity. Specifically, it binds to a specific site on the receptor known as the benzodiazepine site, which enhances the inhibitory effects of GABA. This leads to a decrease in neural activity and ultimately results in sedation and anesthesia.
Biochemical and Physiological Effects:
Etomidate has a number of biochemical and physiological effects on the body. In addition to its sedative and anesthetic effects, it can also cause muscle relaxation, respiratory depression, and a decrease in blood pressure. It has a short half-life and is rapidly metabolized by the liver, which makes it a useful agent for short-term anesthesia.
实验室实验的优点和局限性
Etomidate has a number of advantages and limitations for use in lab experiments. One advantage is its rapid onset and short duration of action, which makes it useful for studying the effects of anesthesia on the brain. However, it can also cause respiratory depression and a decrease in blood pressure, which can complicate experiments. Additionally, N-(1-ethyl-4-piperidinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be expensive and difficult to obtain in large quantities.
未来方向
There are a number of future directions for research on N-(1-ethyl-4-piperidinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is the development of new anesthetic agents that have similar effects but fewer side effects. Another area of interest is the use of N-(1-ethyl-4-piperidinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide as a tool to study the mechanisms of action of other drugs, such as opioids and benzodiazepines. Finally, there is ongoing research into the use of N-(1-ethyl-4-piperidinyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in the treatment of various medical conditions, such as seizures and traumatic brain injury.
科学研究应用
Etomidate is used in a variety of scientific research applications, including the study of anesthesia, neurophysiology, and pharmacology. It is often used as a reference compound in studies of other anesthetic agents, and its effects on the central nervous system have been extensively studied. Etomidate is also used as a tool to investigate the mechanisms of action of other drugs, such as opioids and benzodiazepines.
属性
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-21-11-9-15(10-12-21)19-18(22)16-13(2)23-20-17(16)14-7-5-4-6-8-14/h4-8,15H,3,9-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQONCGRDEHYXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpiperidin-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4856167.png)
![2-{3-[(3-methoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4856172.png)
![5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856177.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4856185.png)

![2-{2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}ethanol](/img/structure/B4856210.png)
![2-(2,5-dimethylphenyl)-6-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4856213.png)
![2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4856227.png)
![N,N'-[(methylimino)di-3,1-propanediyl]bis(2-fluorobenzamide)](/img/structure/B4856228.png)
![methyl 5-methyl-2-[({[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4856230.png)
![3-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4856235.png)
![4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyethyl)benzamide](/img/structure/B4856242.png)
![4-({[2-(4-methoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4856251.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4856262.png)